molecular formula C12H14N2O B1589271 4-(Piperidin-4-yloxy)benzonitrile CAS No. 224178-67-0

4-(Piperidin-4-yloxy)benzonitrile

Cat. No. B1589271
M. Wt: 202.25 g/mol
InChI Key: DRIREFRFHFBPIN-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-yloxy)benzonitrile” is a chemical compound with the CAS Number: 224178-67-0 . It has a molecular weight of 202.26 . The compound is typically in an oil form .


Molecular Structure Analysis

The IUPAC Name for this compound is 4-(piperidin-4-yloxy)benzonitrile . The InChI Code is 1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H . The SMILES representation is N#CC1=CC=C(OC2CCNCC2)C=C1 .


Physical And Chemical Properties Analysis

The compound is typically in an oil form . It has a melting point of 77-80 degrees Celsius .

Scientific Research Applications

  • Pharmaceutical Industry

    • “4-(Piperidin-4-yloxy)benzonitrile” is a compound that plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .
    • The compound is used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of these derivatives .
    • The outcomes of these procedures are the formation of various piperidine derivatives that have potential pharmacological applications .
  • Activators of Hypoxia-Inducible Factor 1 Pathways

    • N-(piperidin-4-yl)benzamide derivatives, which can be synthesized from “4-(Piperidin-4-yloxy)benzonitrile”, are used as activators of hypoxia-inducible factor 1 pathways .
    • The methods of application or experimental procedures involve the synthesis of N-(piperidin-4-yl)benzamide derivatives from "4-(Piperidin-4-yloxy)benzonitrile" .
    • The outcomes of these procedures are the formation of N-(piperidin-4-yl)benzamide derivatives that can activate hypoxia-inducible factor 1 pathways .
  • Chemical Synthesis

    • “4-(Piperidin-4-yloxy)benzonitrile” is used in chemical synthesis . It’s a versatile compound that can be used to synthesize a variety of other compounds .
    • The methods of application or experimental procedures involve various chemical reactions, depending on the desired end product .
    • The outcomes of these procedures are the formation of various compounds that can be used in different industries .
  • Hydrochloride Derivative

    • “4-(Piperidin-4-yloxy)benzonitrile” can be used to synthesize its hydrochloride derivative .
    • The methods of application or experimental procedures involve the reaction of “4-(Piperidin-4-yloxy)benzonitrile” with hydrochloric acid .
    • The outcomes of these procedures are the formation of “4-(Piperidin-4-yloxy)benzonitrile hydrochloride”, which can have different applications .
  • Bioprocessing and Cell Culture

    • “4-(Piperidin-4-yloxy)benzonitrile” is used in bioprocessing and cell culture .
    • The methods of application or experimental procedures involve using the compound in various biological processes .
    • The outcomes of these procedures can vary depending on the specific biological process .
  • Drug Design

    • Piperidines, including “4-(Piperidin-4-yloxy)benzonitrile”, are among the most important synthetic fragments for designing drugs .
    • The methods of application or experimental procedures involve using the compound in the synthesis of various drugs .
    • The outcomes of these procedures are the formation of various drugs that have potential pharmacological applications .

Safety And Hazards

The compound is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-piperidin-4-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIREFRFHFBPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459781
Record name 4-(Piperidin-4-yloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yloxy)benzonitrile

CAS RN

224178-67-0
Record name 4-(4-Piperidinyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224178-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperidin-4-yloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (14.99 g) and 4-chlorobenzonitrile (10.35 g) in DMF (100 mL) was treated with sodium hydride (60%, 3.8 g). The resulting dark mixture was then heated to 65 C for 16 h, and allowed to cool to RT. The mixture was poured into water (1 L) and extracted with ether (3×400 mL). The combined organic phases were evaporated and the brown oil dissolved in methanol (500 mL) and treated with concentrated hydrochloric acid (20 mL). After 24 h the methanol was removed, 5% aqueous sodium hydroxide (300 mL) and water (300 mL) were added, and the mixture was extracted with DCM (3×300 mL). The combined organic phases were dried (sodium sulfate) and evaporated. Bulb to bulb distillation of the residue gave the title compound as an off white waxy solid (12.23 g).
Quantity
14.99 g
Type
reactant
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CA Dvorak, R Apodaca, AJ Barbier… - Journal of medicinal …, 2005 - ACS Publications
Two new series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines have been prepared. In vitro activity was determined at the recombinant …
Number of citations: 79 pubs.acs.org
SD Kodani - 2018 - search.proquest.com
Design, Synthesis and Evaluation of Dual Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase Inhibitors By SEAN DAVID KODA Page 1 -i- Design, Synthesis and Evaluation of …
Number of citations: 0 search.proquest.com
CE Mowbray, S Braillard, W Speed… - Journal of medicinal …, 2015 - ACS Publications
Visceral leishmaniasis is a severe parasitic disease that is one of the most neglected tropical diseases. Treatment options are limited, and there is an urgent need for new therapeutic …
Number of citations: 67 pubs.acs.org

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